4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate
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Overview
Description
4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate is an organic compound with the molecular formula C20H15NO6 It is characterized by the presence of a nitrophenyl group and a phenoxyphenoxy moiety attached to an acetate group
Mechanism of Action
Target of Action
Similar compounds such as 4-nitrophenyl acetate have been used as substrates in assays for esterase and lipase activity . This suggests that 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate may also interact with these enzymes.
Mode of Action
It is known that 4-nitrophenyl acetate, a related compound, is used as a substrate in assays for esterase and lipase activity . These enzymes catalyze the hydrolysis of ester bonds, suggesting that this compound may undergo similar enzymatic hydrolysis.
Biochemical Pathways
It is known that esterases and lipases, which may interact with this compound, play crucial roles in lipid metabolism .
Result of Action
Given its potential interaction with esterases and lipases, it may influence lipid metabolism .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate is known to interact with various enzymes and proteins. For instance, it has been used as a substrate in assays for esterase and lipase activity . The hydrolysis of 4-nitrophenyl acetate, a similar compound, releases p-nitrophenol , suggesting that this compound may undergo similar reactions.
Cellular Effects
Related compounds such as 4-nitrophenyl acetate have been shown to influence cell function
Molecular Mechanism
It is known that the compound can interact with enzymes such as esterases and lipases , but the exact nature of these interactions and their consequences at the molecular level are not clear.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the compound has been shown to be involved in reactions such as the hydrolysis of esters
Metabolic Pathways
Related compounds such as phenolic compounds are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate typically involves the esterification of 4-nitrophenol with 2-(3-phenoxyphenoxy)acetic acid. This reaction can be catalyzed by immobilized lipase in an organic solvent such as n-heptane. The reaction conditions often include a temperature of around 65°C and a reaction time of approximately 3 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes, but on a larger scale. The use of immobilized enzymes is advantageous in industrial settings due to their reusability and stability, which can enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield 4-nitrophenol and 2-(3-phenoxyphenoxy)acetic acid.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide or an acid like hydrochloric acid.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Hydrolysis: Produces 4-nitrophenol and 2-(3-phenoxyphenoxy)acetic acid.
Reduction: Produces 4-aminophenyl 2-(3-phenoxyphenoxy)acetate.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a substrate in enzymatic assays.
Biology: Employed in studies involving enzyme kinetics and inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the phenoxyphenoxy moiety.
4-Nitrophenyl benzoate: Contains a benzoate group instead of the acetate group.
4-Nitrophenyl chloroacetate: Contains a chloroacetate group instead of the phenoxyphenoxy moiety.
Uniqueness
4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate is unique due to the presence of both the nitrophenyl and phenoxyphenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and the mechanisms by which it exerts its effects.
Synthesis
The synthesis of this compound typically involves the esterification of 4-nitrophenol with 2-(3-phenoxyphenoxy)acetic acid. This reaction can be facilitated using standard coupling agents or through microwave-assisted methods to enhance yield and reduce reaction time.
Antimicrobial Properties
Research indicates that derivatives of nitrophenyl compounds often exhibit significant antimicrobial activity. For instance, several studies have demonstrated that related compounds possess potent activity against Mycobacterium tuberculosis and other pathogenic bacteria.
- Antitubercular Activity : A study reported that derivatives containing nitro groups showed moderate to strong inhibition against M. tuberculosis strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL . The specific derivative exhibiting the highest potency had an MIC of 4 μg/mL against both sensitive and resistant strains.
Compound | MIC (μg/mL) | Activity |
---|---|---|
3m | 4 | Potent |
3e | 64 | Low |
3p | 64 | Low |
Cytotoxicity and Antitumor Activity
The cytotoxic potential of nitrophenyl derivatives has also been investigated in various cancer cell lines. For example, certain analogs have shown promising results in inhibiting cell proliferation and inducing apoptosis.
- Cell Line Studies : In studies involving HepG2 liver cancer cells, compounds similar to this compound demonstrated significant cytotoxic effects, with IC50 values indicating effective concentration ranges for inducing cell death . The mechanisms involved include cell cycle arrest and modulation of apoptotic pathways.
Cell Line | IC50 (μM) | Inhibition Rate (%) |
---|---|---|
HepG2 | 6.92 | >99 |
A549 | 8.99 | >99 |
The biological activity of this compound is thought to be mediated through various biochemical pathways:
- Inhibition of Enzymatic Activity : Certain studies suggest that nitrophenyl compounds can inhibit specific enzymes involved in metabolic pathways, such as retinoic acid metabolizing enzymes, which are crucial for cellular differentiation and proliferation .
- Induction of Apoptosis : The mechanism by which these compounds induce apoptosis often involves the activation of caspases and alterations in the expression of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction .
Case Studies
Several case studies have highlighted the therapeutic potential of nitrophenyl derivatives:
- Case Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against M. tuberculosis, revealing that structural modifications led to enhanced activity against resistant strains, emphasizing the importance of structure-activity relationships (SAR) in drug design .
- Cancer Treatment Insights : Research focusing on the effects of these compounds on various cancer cell lines provided insights into their potential use as chemotherapeutic agents. The ability to induce apoptosis through mitochondrial pathways makes them candidates for further development in cancer therapy .
Properties
IUPAC Name |
(4-nitrophenyl) 2-(3-phenoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c22-20(27-17-11-9-15(10-12-17)21(23)24)14-25-18-7-4-8-19(13-18)26-16-5-2-1-3-6-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTAZEFFQYPUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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